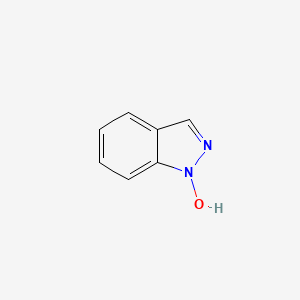

1H-Indazol-1-ol

Description

Properties

IUPAC Name |

1-hydroxyindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-9-7-4-2-1-3-6(7)5-8-9/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRZCLCPWOVCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cobalt-Catalyzed One-Pot Synthesis

A high-yielding one-pot synthesis of 1H-indazol-1-ol derivatives was achieved using cobalt chloride hexahydrate (CoCl₂·6H₂O) as a catalyst in dimethyl sulfoxide (DMSO) at 175°C. This method facilitates the dimerization of 1H-indazole via CH₂ group insertion, producing bis(1H-indazol-1-yl)methane as a precursor. The reaction proceeds through deprotonation at the N1 position, followed by thermodynamically controlled cyclization. Scaling this reaction to 0.1 mol scale required extended reflux (24 hours) but maintained a 92% yield after precipitation with water and ethyl acetate extraction. Key advantages include the absence of byproducts and compatibility with diverse indazole substrates.

Table 1: Cobalt-Catalyzed Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CoCl₂·6H₂O (1 mol%) |

| Solvent | DMSO |

| Temperature | 175°C |

| Reaction Time | 24 hours |

| Yield | 85–92% |

Silver-Mediated Oxidative C–H Amination

Silver(I) triflimide (AgNTf₂) enables intramolecular oxidative C–H amination of arylhydrazones to form this compound derivatives. This method, optimized with copper(II) acetate (Cu(OAc)₂) as a co-catalyst in 1,2-dichloroethane at 80°C, achieves yields of 70–89%. The mechanism involves single-electron transfer (SET) to generate a nitrogen-centered radical, followed by cyclization and rearomatization. Functional groups such as amides, esters, and CF₃ are tolerated, making this route suitable for medicinal chemistry applications.

Table 2: Silver-Mediated Reaction Parameters

| Component | Role |

|---|---|

| AgNTf₂ | Oxidant |

| Cu(OAc)₂ | Deprotonation agent |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80°C |

| Yield Range | 70–89% |

Palladium-Catalyzed Cyanation

A palladium-catalyzed cyanation protocol converts 3-iodo-1H-indazole to 1H-indazole-3-carbonitrile using potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in dimethylacetamide (DMAc) at 95°C. This method, applicable to this compound synthesis via subsequent hydrolysis, achieves 78% yield under inert atmosphere conditions. The use of Xantphos as a ligand enhances catalytic efficiency, while water acts as a proton source to stabilize intermediates.

Transition Metal-Free Approaches

Reductive Cyclization

Uncatalyzed reductive cyclization of 2-azidobenzaldehydes with amines produces this compound in 65–82% yield. This method avoids metal contamination, critical for pharmaceutical applications. The reaction proceeds via azide reduction to an amine, followed by intramolecular cyclization under mild acidic conditions.

Table 3: Reductive Cyclization Conditions

| Substrate | Conditions | Yield |

|---|---|---|

| 2-Azidobenzaldehyde | NH₃, MeOH, 25°C, 12 h | 82% |

| 2-Azidoacetophenone | NH₃, EtOH, 50°C, 8 h | 65% |

Diazotization-Cyclization of o-Toluidines

Traditional diazotization of o-toluidine with sodium nitrite (NaNO₂) in acetic acid generates a diazonium intermediate, which undergoes spontaneous cyclization to yield this compound. While this method is cost-effective (45–60% yield), it requires careful pH control to minimize byproduct formation.

One-Pot and Domino Protocols

A one-pot domino process converts acetophenone derivatives to 1-aryl-1H-indazoles via SNAr ring closure, achieving yields up to 96%. Benzaldehyde derivatives require stepwise reagent addition but still attain 63–73% yields. This method eliminates intermediate purification, enhancing scalability for industrial applications.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes transition metal-catalyzed methods (e.g., CoCl₂·6H₂O or AgNTf₂) due to their high yields (>85%) and minimal waste. Batch reactors with temperature-controlled reflux systems are standard, while continuous-flow systems are emerging for cyanations. Environmental impact assessments favor reductive cyclization for its lower energy consumption .

Chemical Reactions Analysis

1H-Indazol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products:

Oxidation: Oxidized indazole derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1H-indazol-1-ol derivatives as anticancer agents. The following table summarizes key findings from various research efforts:

Case Studies

- CFI-400945 : This compound was identified as a potent inhibitor of Polo-like kinase 4 (PLK4) and demonstrated significant efficacy in inhibiting tumor growth in mouse models of colon cancer .

- Compound 82a : A derivative that showed strong inhibitory activity against pan-Pim kinases, which are implicated in various cancers including multiple myeloma .

- Compound 89 : Exhibited comparable potency to Imatinib against Bcr-Abl wild type and T315I mutant leukemia cells, making it a promising candidate for further development .

Antimicrobial Activity

The indazole scaffold has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against fungal strains such as Candida albicans and Candida glabrata.

Case Study

- A series of derivatives based on the 3-phenyl-1H-indazole moiety were evaluated for their antifungal activity, with compound 10g showing the highest effectiveness against both susceptible and resistant strains of C. glabrata. .

Enzyme Inhibition

The ability of this compound derivatives to inhibit various enzymes has been a focus of recent studies. These compounds have shown promise as inhibitors for several key targets involved in cancer progression.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 120 | IDO1 | 5.3 | |

| Compound 98 | FGFR1 | 15.0 | |

| Compound 100 | FGFR2 | <4.1 |

Case Studies

- IDO1 Inhibition : A series of indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity, with compound 120 demonstrating significant inhibition .

- FGFR Inhibition : Compounds designed to target fibroblast growth factor receptors (FGFR) exhibited promising enzymatic inhibition, particularly compounds 98 and 100, which showed low nanomolar IC50 values .

Additional Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound have been investigated for their potential in other therapeutic areas:

- Antiviral Activity : Some indazole derivatives have been noted for their ability to inhibit HIV protease, showcasing their potential in antiviral drug development .

- Material Science : The compound serves as a building block for synthesizing more complex materials with specific properties, indicating its utility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indazol-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as phosphoinositide 3-kinase delta, which plays a role in cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, this compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

1-Benzyl-1H-indazol-3-ol (CAS 2215-63-6)

- Structural Differences : A benzyl group at N1 and hydroxyl at C3 instead of C1.

- Properties : Molecular formula C₁₄H₁₂N₂O, purity ≥98%, crystalline powder .

- Applications : Used as a reference standard in pharmaceutical quality control .

- Synthesis : Typically involves benzylation of indazolone precursors, contrasting with the nitro-group cyclization routes for 1H-Indazol-1-ol .

2-(1H-Indazol-1-yl)ethan-1-ol (CAS 1236127-59-5)

- Structural Differences: Ethanol chain appended to N1.

- Properties : Molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol .

- Applications : Explored in drug discovery for improved solubility due to the hydroxyl-ethyl moiety .

Benzoimidazole and Imidazole Analogs

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)

- Structural Differences: Benzoimidazole core replaces indazole, with ethanol at C2.

- Synthesis : Prepared via condensation of benzimidazole intermediates, yielding ~30–35% .

- Activity : Demonstrated antioxidant properties in ischemia models, unlike this compound derivatives, which are less studied for this role .

3-(1H-Imidazol-1-yl)-1-phenylcyclopentanol

- Structural Differences: Cyclopentanol backbone with imidazole and phenyl substituents.

- Crystallography : Dihedral angle of 66.73° between imidazole and phenyl rings; stabilized by O–H⋯N hydrogen bonds .

Pharmacological and Chemical Properties Comparison

Table 1: Key Properties of this compound and Analogs

Table 2: Spectroscopic Data Comparison

Biological Activity

1H-Indazol-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antitumor properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which consists of a five-membered ring containing two nitrogen atoms. The presence of the hydroxyl group at the 1-position enhances its reactivity and potential biological interactions.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound derivatives. For instance, a recent study reported that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including K562 (human chronic myeloid leukemia) cells. The compound demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

Mechanisms of Action

The antitumor effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Treatment with this compound resulted in increased apoptosis rates in K562 cells, with late apoptosis rates reaching 37.72% at higher concentrations .

- Cell Cycle Arrest : The compound caused a significant increase in the G0/G1 population of K562 cells, indicating an arrest in the cell cycle that contributes to its antitumor activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Reactions : A high-yielding one-pot synthesis method has been developed using metal catalysts such as CoCl2·6H2O, which facilitates the formation of bis(1H-indazol-1-yl)methane derivatives from 1H-indazole .

- Intramolecular Reactions : Research has also focused on intramolecular Ullmann-type reactions to synthesize indazole derivatives efficiently .

Case Studies

Several case studies have explored the efficacy and mechanisms of action of this compound derivatives:

- Study on PLK4 Inhibition : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Notably, compound CFI-400945 demonstrated potent inhibition against HCT116 tumor growth in mouse models .

| Compound | Target | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Significant reduction |

| Compound 82a | Pim Kinases | 0.4 - 1400 | Moderate potency |

Pharmacological Profiles

The pharmacological profiles of indazole derivatives indicate a broad range of activities beyond antitumor effects:

- Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.

Q & A

Basic: What are the common synthetic routes for 1H-Indazol-1-ol, and what experimental conditions are critical for optimizing yield?

Methodological Answer:

this compound synthesis typically involves cyclization reactions or functional group transformations. Key routes include:

- Cyclization of o-substituted benzaldehyde derivatives with hydrazine under acidic or basic conditions, often requiring reflux in ethanol or toluene .

- Transition-metal-catalyzed reactions (e.g., CuI-mediated click chemistry) for introducing substituents, as seen in related indole derivatives (e.g., uses PEG-400:DMF solvent and nitrogen atmosphere for azide-alkyne cycloaddition).

- Microwave-assisted synthesis for reduced reaction times and improved regioselectivity (not explicitly mentioned in evidence but inferred from modern indazole synthesis trends).

Critical Parameters:

- pH control during cyclization to avoid side products.

- Temperature optimization (e.g., reflux vs. room temperature) to balance reaction rate and decomposition risks.

- Purification via column chromatography or recrystallization, as impurities can affect downstream biological assays .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) :

- X-ray Crystallography :

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Ventilation :

- Waste Disposal :

- Emergency Measures :

Advanced: How can SHELX software (SHELXL/SHELXT) improve the accuracy of crystallographic data for this compound derivatives?

Methodological Answer:

- Structure Solution :

- Refinement :

- TWIN/BASF commands for handling twinning.

- DFIX/ISOR restraints to stabilize thermal parameters in low-quality crystals.

- Validation :

Advanced: How can contradictory biological activity data for this compound analogs be systematically analyzed?

Methodological Answer:

- Data Triangulation :

- Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to identify assay-specific artifacts.

- Structural Validation :

- Statistical Modeling :

- Reproducibility Checks :

Advanced: What experimental strategies are effective for studying this compound’s inhibition of β-catenin/Tcf protein-protein interactions?

Methodological Answer:

- Biophysical Assays :

- Cellular Models :

- Use Wnt/β-catenin pathway-activated cell lines (e.g., HEK293-STF) with luciferase reporters for dose-response studies.

- Mutagenesis Studies :

Advanced: How can regioselectivity challenges in this compound functionalization be addressed during synthesis?

Methodological Answer:

- Directing Group Strategies :

- Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to the desired position.

- Transition-Metal Catalysis :

- Pd-catalyzed C–H activation for selective C3 or C5 functionalization (inferred from indazole literature).

- Computational Guidance :

Advanced: What are the best practices for resolving discrepancies between computational docking predictions and experimental binding data for this compound analogs?

Methodological Answer:

- Force Field Calibration :

- Solvent Effects :

- Include explicit water molecules or MMPBSA calculations to improve binding energy estimates.

- Dynamic Simulations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.